Acropyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acropyrone is a phenolic compound with the chemical formula C32H40O8 and a molecular weight of 552.7 g/mol . It is a yellow powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . This compound has been identified as a bioactive secondary metabolite produced by endophytic fungi isolated from various plants . It exhibits a range of biological activities, including antimicrobial and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acropyrone typically involves the isolation of endophytic fungi from plants, followed by fermentation and extraction of the metabolites. For example, endophytic fungi isolated from the leaves of Chromolaena odorata were subjected to fermentation, and the metabolites were extracted using ethyl acetate . The extract was then analyzed using high-performance liquid chromatography (HPLC) to identify the presence of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using endophytic fungi. The fungi are cultured in suitable media, and the metabolites are extracted using organic solvents. The extract is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Acropyrone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound may use reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce reduced phenolic compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of acropyrone involves its interaction with cellular targets and pathways. This compound exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . The molecular targets of this compound include enzymes involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Acropyrone is structurally similar to other phenolic compounds, such as acrovestone and acrovestenol, which are also isolated from plants of the Acronychia genus . These compounds share similar biological activities, including antimicrobial and cytotoxic effects . this compound is unique in its specific chemical structure and the range of biological activities it exhibits .
List of Similar Compounds
- Acrovestone
- Acrovestenol
- Acrophenone A
- Acrophenone B
- Acrophenone C
This compound stands out due to its distinct chemical structure and the diverse range of applications in scientific research and industry.
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
(E)-3-(4-methoxy-5-methyl-6-oxopyran-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C11H12O5/c1-6(4-10(12)13)8-5-9(15-3)7(2)11(14)16-8/h4-5H,1-3H3,(H,12,13)/b6-4+ |
InChI Key |
OJWKRUWDYCFIHI-GQCTYLIASA-N |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C/C(=O)O)/C)OC |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC(=O)O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.